2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353953-71-5
VCID: VC8232680
InChI: InChI=1S/C15H19NO5/c17-14(18)11-20-10-13-7-4-8-16(13)15(19)21-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
SMILES: C1CC(N(C1)C(=O)OCC2=CC=CC=C2)COCC(=O)O
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.: 1353953-71-5

Cat. No.: VC8232680

Molecular Formula: C15H19NO5

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester - 1353953-71-5

Specification

CAS No. 1353953-71-5
Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
IUPAC Name 2-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methoxy]acetic acid
Standard InChI InChI=1S/C15H19NO5/c17-14(18)11-20-10-13-7-4-8-16(13)15(19)21-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
Standard InChI Key NMKWJDZNWOYIIT-UHFFFAOYSA-N
SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)COCC(=O)O
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)COCC(=O)O

Introduction

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative with the molecular formula C15H19NO5C_{15}H_{19}NO_5 and a molecular weight of approximately 293.32 g/mol. This compound belongs to a class of cyclic organic molecules containing a five-membered ring with one nitrogen atom. It has gained attention for its potential applications in pharmaceutical synthesis, particularly in the development of bioactive molecules .

Molecular Details

  • Molecular Formula: C15H19NO5C_{15}H_{19}NO_5

  • Molecular Weight: 293.32 g/mol

  • CAS Number: 1353953-71-5 or 101249-91-6 (depending on stereochemistry) .

  • Stereochemistry: The compound is often synthesized in its (S)-enantiomeric form, indicating specific chirality at its asymmetric center .

Functional Groups

The compound contains:

  • A pyrrolidine ring

  • A benzyl ester group

  • A carboxymethoxymethyl side chain

These functional groups contribute to its reactivity and potential for modification in synthetic applications.

General Synthetic Pathway

The synthesis of 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester involves multiple steps:

  • Starting Material: Pyrrolidine derivatives are typically used as starting materials.

  • Functionalization: Introduction of the carboxymethoxymethyl group.

  • Esterification: Formation of the benzyl ester through reaction with benzyl alcohol or related reagents.

Reaction Yields

Reported yields for various synthetic steps range from 46% to 56%, depending on reaction conditions such as catalysts, solvents, and temperature.

Pharmaceutical Development

The compound is primarily studied for its role in the synthesis of bioactive molecules, particularly those with pharmacological relevance:

  • It serves as an intermediate in the development of drugs targeting specific biological pathways.

  • Its ester group allows for modifications that enhance drug solubility and bioavailability .

Reactivity

The compound undergoes typical reactions associated with esters and amines, such as:

  • Hydrolysis

  • Aminolysis
    These reactions are crucial for creating derivatives with enhanced pharmacological properties.

Biological Studies

While direct biological activity data for this compound is limited, its derivatives are often tested for pharmaceutical applications:

  • Its structural framework is compatible with angiotensin receptor blockers (ARBs) and other therapeutic agents .

Molecular Modeling

Molecular modeling studies suggest that the stereochemistry (S-enantiomer) significantly influences binding affinity and biological activity in target systems .

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